1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a prop-2-yn-1-one moiety
Preparation Methods
The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reaction Conditions: The aldehyde undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Scientific Research Applications
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one and 4-(trifluoromethyl)benzylamine.
Biological Activity
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one, with the CAS number 1593057-57-8, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is C10H4F4O, with a molecular weight of 216.13 g/mol. The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications .
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound have been explored in several studies.
Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of related compounds showed that those with trifluoromethyl substitutions exhibited significant inhibition of inflammatory markers. For example, compounds similar to this compound demonstrated up to 93.80% inhibition in edema compared to standard drugs like diclofenac sodium .
Table 1: Comparative Anti-inflammatory Activity
Compound | % Inhibition at 1 mM | Reference |
---|---|---|
This compound | TBD | TBD |
Diclofenac Sodium | 90.21% | |
Other Related Compounds | Up to 98.16% |
Analgesic Properties
The analgesic properties of fluorinated compounds have also been documented, with some derivatives showing potent effects comparable to established analgesics. Research has indicated that certain derivatives can significantly reduce pain responses in animal models .
Anticancer Potential
Emerging studies have suggested that compounds with similar structural motifs may possess anticancer activity. For instance, the trifluoromethyl group has been associated with increased potency against various cancer cell lines due to enhanced interaction with biological targets involved in cell proliferation and apoptosis .
Case Studies
Several case studies highlight the biological relevance of fluorinated phenyl derivatives:
- Study on Inflammation : A study evaluated the efficacy of various trifluoromethyl-substituted phenyl compounds in acute inflammatory models, showing that those with the propynone structure exhibited significant reductions in inflammatory cytokines such as TNF-alpha .
- Anticancer Activity : Another research effort focused on the anticancer effects of related compounds against breast cancer cell lines, revealing that certain derivatives inhibited cell growth effectively through apoptosis induction mechanisms .
Properties
Molecular Formula |
C10H4F4O |
---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C10H4F4O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h1,3-5H |
InChI Key |
UVFOCVIVNKMTMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.